N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a thiophene ring and substituted with a tert-butylphenyl carboxamide group. The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic system combining pyrrole and pyrazine rings, which is frequently modified to enhance pharmacological properties such as solubility, metabolic stability, and target affinity . The thiophene moiety, an electron-rich heterocycle, may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)16-8-10-17(11-9-16)23-21(26)25-14-13-24-12-4-6-18(24)20(25)19-7-5-15-27-19/h4-12,15,20H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHGKQBBZFHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to understand its role in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a dihydropyrrolo-pyrazine core with a thiophene moiety and a tert-butyl phenyl substituent. The molecular formula is , with a molecular weight of approximately 344.45 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with a tert-butyl group have shown significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. In vitro assays revealed that certain derivatives exhibited rapid bactericidal activity, effectively reducing bacterial counts within hours .
| Compound | Target Bacteria | MIC (μg/mL) | Action Type |
|---|---|---|---|
| Compound 19 | MRSA | 0.5 | Bactericidal |
| Compound 23 | Enterococcus faecalis | 0.25 | Bacteriostatic |
| Compound 26 | Staphylococcus epidermidis | 0.75 | Bactericidal |
Anti-inflammatory Activity
The compound's structural analogs have also demonstrated anti-inflammatory properties. For example, pyrimidine derivatives similar to the target compound showed significant inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Biofilm Disruption : Certain derivatives have shown the ability to disrupt biofilms formed by resistant bacterial strains, enhancing their therapeutic efficacy .
- Metabolic Stability : The presence of the tert-butyl group contributes to metabolic stability, allowing for prolonged action in vivo compared to first-generation antibiotics .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various phenylthiazole derivatives, it was found that compounds with similar structural features to this compound exhibited rapid bactericidal action against MRSA within two hours of exposure, significantly outperforming traditional antibiotics like vancomycin in speed and efficacy .
Case Study 2: Anti-inflammatory Potential
Another investigation into the anti-inflammatory effects of related compounds demonstrated a marked reduction in paw edema in carrageenan-induced models when treated with pyrimidine derivatives that share structural similarities with the target compound. These results indicate promising applications for managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its analogs:
Structural and Functional Insights
- Electron-Donating vs. Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes or receptors relative to phenyl rings .
- Steric Effects : The bulky tert-butyl group could hinder interactions with sterically sensitive targets but improve pharmacokinetic properties like half-life. In contrast, smaller substituents like fluorine or methoxy groups (e.g., 899750-58-4, 899960-86-2) reduce steric hindrance, favoring target engagement .
- Polarity and Solubility : Methoxy groups (as in 899960-86-2) introduce polarity, enhancing aqueous solubility, whereas tert-butyl and fluorinated analogs prioritize lipid solubility .
Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural comparisons suggest:
- Fluorinated analogs (e.g., 899750-58-4, 899959-83-2) may exhibit improved metabolic stability and target selectivity due to fluorine’s electronegativity and resistance to oxidation .
- Methoxy-substituted derivatives (e.g., 899960-86-2) could show enhanced solubility, making them suitable for oral administration .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
- Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions, similar to piperazine derivatives synthesized via ethylenediamine and dihaloalkane reactions under basic conditions .
- Step 2 : Introduction of the thiophene-2-yl group using coupling reagents (e.g., Pd-catalyzed cross-coupling) .
- Step 3 : Carboxamide formation via reaction with 4-(tert-butyl)phenyl isocyanate or activated carbonyl intermediates.
- Key Reagents : Lithium aluminum hydride (LiAlH₄) for reductions and propionyl chloride for acylations, as demonstrated in analogous carboxamide syntheses (56–82% yields) .
- Validation : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95%).
Q. Which analytical techniques are critical for structural characterization?
- Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and chemical environments (e.g., thiophene protons at δ 6.8–7.2 ppm, tert-butyl group at δ 1.3 ppm) .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry confirmation, as seen in piperazine-carboxamide derivatives (R factor: 0.058) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., expected [M+H] within 0.001 Da accuracy) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Answer :
- Chiral Catalysts : Use (S)- or (R)-BINOL-derived catalysts for asymmetric reductions or cyclizations.
- Resolution Methods : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated acylations) to separate enantiomers .
- Case Study : Enantioselective D3 receptor antagonists achieved 90% yield and >95% ee using tert-butyl-protected intermediates and chiral auxiliaries .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., receptor-binding assays at 25°C vs. 37°C).
- Control Variables : Compare solubility (DMSO vs. aqueous buffers) and purity thresholds (>98% by HPLC).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., piperazine derivatives with 2-methoxyphenyl groups showing variable D3 receptor affinity) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Answer :
- Modification Sites :
- Tert-butyl group : Replace with fluorophenyl or methylcyclohexyl to assess steric effects.
- Thiophene moiety : Substitute with furan or pyridine for electronic effects.
- Biological Testing : Screen analogs for receptor binding (e.g., D3/D2 selectivity) and metabolic stability (CYP450 assays).
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity, as seen in piperazine-based antagonists .
Methodological Challenges
Q. What are common pitfalls in scaling up the synthesis of this compound?
- Answer :
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., LiAlH₄ reductions) to improve safety and yield .
- Purification : Replace column chromatography with recrystallization or continuous extraction for large-scale batches.
- Case Study : Industrial-scale piperazine synthesis achieved 85% purity using automated reactors .
Q. How to validate target engagement in vitro?
- Answer :
- Biophysical Methods : Surface plasmon resonance (SPR) for binding kinetics (K, k, k).
- Cellular Assays : Use luciferase reporters or calcium flux assays in D3 receptor-expressing cell lines .
- Negative Controls : Compare with non-binding analogs (e.g., tert-butyl replaced with hydrogen).
Data Interpretation
Q. How to address low reproducibility in pharmacological assays?
- Answer :
- Source Validation : Verify compound stability (e.g., NMR post-assay) and cell line authenticity (STR profiling).
- Statistical Rigor : Use ≥3 independent replicates and Bayesian meta-analysis to quantify uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
